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molecular formula C10H12O2 B080423 2,5-Dimethylphenylacetic acid CAS No. 13612-34-5

2,5-Dimethylphenylacetic acid

Cat. No. B080423
M. Wt: 164.2 g/mol
InChI Key: RUSCTNYOPQOXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255301B1

Procedure details

A solution of (2,5-dimethylphenyl)acetic acid (3.0 g; 18.3 mmol) and H2SO4 (conc.; 0.1 mL) in EtOH (40 mL) was refluxed over 6 days. The solution was concentrated, ether (40 mL) was added, and the resultant mixture was washed with Na2CO3 solution (2×25 mL) and water (1×25 mL). The organic phase was dried (MgSO4) and evaporated, yielding 2.94 g (84%) of the sub-title compound a clear colourless liquid. Purity 97%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11].OS(O)(=O)=O.[CH3:18][CH2:19]O>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][C:10]([O:12][CH2:18][CH3:19])=[O:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)CC(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
ether (40 mL) was added
WASH
Type
WASH
Details
the resultant mixture was washed with Na2CO3 solution (2×25 mL) and water (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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